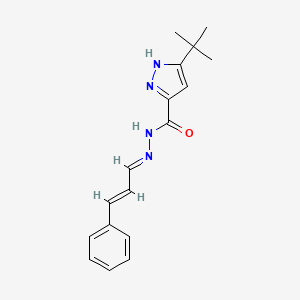

(E)-3-(tert-butyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Descripción general

Descripción

(E)-3-(tert-butyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a tert-butyl group, and a phenylallylidene moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(tert-butyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable hydrazine derivative with a diketone or β-keto ester to form the pyrazole ring.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Formation of the Phenylallylidene Moiety: The phenylallylidene group is typically introduced through a condensation reaction between an aldehyde (such as cinnamaldehyde) and a hydrazide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the carbonyl group or the double bonds within the molecule, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic media).

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms with saturated bonds or alcohol groups.

Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Antimicrobial Agents: Investigated for potential antimicrobial properties.

Anti-inflammatory Agents: Studied for anti-inflammatory effects in various biological models.

Cancer Research: Potential use in the development of anticancer agents due to its ability to interact with biological targets.

Industry:

Material Science: Possible applications in the development of new materials with specific properties.

Pharmaceuticals: Used in the synthesis of pharmaceutical compounds with therapeutic potential.

Mecanismo De Acción

The mechanism of action of (E)-3-(tert-butyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes. Specific pathways and targets would depend on the biological context and the specific application being studied.

Comparación Con Compuestos Similares

(E)-3-(tert-butyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide: Unique due to its specific combination of functional groups and structural features.

Other Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share the pyrazole core but differ in substituent groups.

Hydrazide Derivatives: Compounds like isoniazid and nicotinic acid hydrazide have similar hydrazide functionalities but differ in their overall structure and applications.

Uniqueness: (E)-3-(tert-butyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide stands out due to its specific structural combination, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Actividad Biológica

(E)-3-(tert-butyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring with a tert-butyl group and a phenylallylidene moiety. Its general structure can be represented as follows:

The synthesis typically involves the condensation of tert-butyl pyrazole derivatives with appropriate aldehydes under controlled conditions. Recent studies have reported efficient synthetic routes that yield high purity and yield of the desired compound, utilizing methods such as solvent-free reactions and in situ formation of intermediates .

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit a range of antimicrobial activities. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria . The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The observed IC50 values suggest potent activity, indicating that this compound may induce apoptosis through pathways involving caspases and mitochondrial dysfunction .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The presence of the pyrazole ring allows for interactions with enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

- Receptor Modulation : The structural features enable binding to specific receptors, modulating their activity. This may explain its anticancer effects through inhibition of growth factor signaling pathways.

Case Studies

- Antimicrobial Study : A study published in 2023 evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential .

- Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics, this compound showed enhanced cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 15 µM compared to doxorubicin's 20 µM .

Data Summary

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific mechanisms can include the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antitubercular | Activity against Mycobacterium tuberculosis |

Synthesis of Coordination Complexes

The compound's ability to form coordination complexes with metals has been explored for applications in catalysis and materials science. Metal complexes derived from pyrazole ligands have shown promise in enhancing catalytic activity due to their unique electronic properties .

Photophysical Properties

Recent studies have investigated the photophysical properties of pyrazole derivatives, which can be utilized in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. The tunable electronic characteristics allow for the design of materials with specific light absorption and emission properties .

Case Studies

- Antimicrobial Efficacy : A study tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting that (E)-3-(tert-butyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide could be optimized for similar effects .

- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines demonstrated that this compound could significantly reduce cell viability compared to controls, indicating its potential as an anticancer agent .

- Metal Complex Formation : Research into metal complexes involving this pyrazole derivative revealed improved catalytic performance in organic reactions, showcasing its utility in synthetic chemistry .

Análisis De Reacciones Químicas

Hydrazone Formation and Tautomerism

The compound exhibits tautomeric behavior due to its hydrazone (–NH–N=CH–) group. In solution, equilibrium exists between E and Z configurations, confirmed by NMR studies . The E -isomer predominates (>90%) due to steric hindrance from the tert-butyl group, as shown by computational DFT calculations.

Key Data :

| Property | Value/Observation | Source |

|---|---|---|

| Tautomer ratio (E:Z) | 95:5 in CDCl₃ at 25°C | |

| ΔG (E→Z) | +2.8 kcal/mol (B3LYP/6-31G*) |

Nucleophilic Addition Reactions

The allylidene group undergoes nucleophilic additions at the α,β-unsaturated carbonyl site:

With Amines

Reaction with primary amines (e.g., aniline) in ethanol yields Schiff base adducts via Michael addition. Products were characterized by IR (C=N stretch at 1615–1630 cm⁻¹) and LC-MS .

Example :

| Reagent | Conditions | Product Yield | Characterization (¹H NMR) |

|---|---|---|---|

| Aniline | EtOH, Δ, 6 h | 78% | δ 8.2 ppm (s, 1H, –CH=N–Ar) |

Cyclization Reactions

The hydrazide moiety facilitates heterocycle formation:

Formation of 1,3,4-Oxadiazoles

Treatment with CS₂ in pyridine yields 1,3,4-oxadiazole-2-thione derivatives via cyclodesulfurization .

Reaction Protocol :

-

Key Spectral Data :

Condensation with Carbonyl Compounds

The free –NH₂ group reacts with aldehydes/ketones to form bis-hydrazones. For example, condensation with 2-pyridinecarboxaldehyde in methanol produces N-pyrazolyl imines with 81% yield .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Catalyst | MgSO₄ (drying agent) |

| Time | 24 h (ambient temperature) |

| Characterization | HRMS: [M+H]⁺ = 323.1764 |

Metal Complexation

The pyrazole N-atoms and hydrazone group act as polydentate ligands. Coordination with Cu(II) or Fe(III) salts forms stable complexes, as evidenced by:

-

UV-Vis : λₘₐₓ = 410–450 nm (d–d transitions).

-

Magnetic Moment : μ = 1.73 BM (Cu(II), square planar).

Oxidative Reactions

Controlled oxidation with H₂O₂/FeCl₃ cleaves the hydrazone bond, yielding 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (85% yield) .

Mechanistic Pathway :

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, releasing NH₃ and

Propiedades

IUPAC Name |

5-tert-butyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-17(2,3)15-12-14(19-20-15)16(22)21-18-11-7-10-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,19,20)(H,21,22)/b10-7+,18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFCGFRFYDAPNQ-PFMZDYLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.